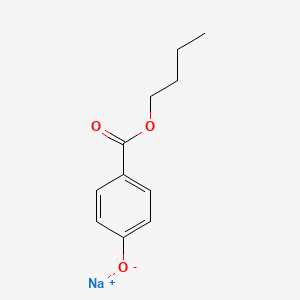

对羟基苯甲酸丁酯钠

描述

Butylparaben sodium is a preservative and antimicrobial agent commonly used in the food, cosmetics and pharmaceutical industries. It is an ester of butylparaben and sodium hydroxide and has a molecular weight of 286.2 g/mol. Butylparaben sodium is a white to off-white, odorless powder that is soluble in water and ethanol.

科学研究应用

内分泌系统效应

- 对羟基苯甲酸丁酯钠对内分泌系统的影响已得到研究。研究表明,它可以表现出雌激素和抗雄激素的特性。它影响大鼠的内分泌敏感终点,导致新生儿肛门生殖距离缩短、卵巢重量改变和青春期前雌性乳腺腺体增生。此外,它还会破坏精子数量和类固醇生成,影响男性和女性的生殖健康(Boberg 等人,2016)。

神经影响

- 研究探讨了对羟基苯甲酸丁酯钠的神经影响,特别是其对人 NaV 1.2 通道的作用。已经发现它可以抑制这些通道,类似于一些抗惊厥药的作用机制。这表明在开发新的抗惊厥剂中具有潜在应用(Enrique 等人,2020)。

对精子发生的影響

- 研究表明,对羟基苯甲酸丁酯钠可以在青春期前大鼠中诱导生精细胞凋亡。这是在单次给药后观察到的,表明对男性生育力的潜在急性影响(Alam 等人,2014)。

生殖健康影响

- 在与生殖健康相关的研究中,对羟基苯甲酸丁酯钠已被证明对大鼠的雄性生殖系统产生不利影响,例如减少精子数量和改变激素水平。这些发现对于了解其对生殖健康的影响和潜在风险非常重要(Oishi,2001)。

对胰腺β细胞的影响

- 对斑马鱼中胚胎暴露于对羟基苯甲酸丁酯的影响的调查表明,胰腺β细胞可能对由对羟基苯甲酸丁酯引起的氧化应激敏感。这一见解可能与糖尿病和代谢紊乱的研究相关(Brown 等人,2018)。

对多能间充质干细胞的影响

- 已经研究了对羟基苯甲酸丁酯钠对多能间充质干细胞的影响,研究结果表明它可以改变细胞命运走向脂肪细胞谱系。这可能对理解肥胖和代谢疾病有影响(Hu 等人,2017)。

潜在的环境影响

- 对对羟基苯甲酸丁酯钠的环境影响的研究包括通过臭氧化和 UV/TiO2 工艺等高级氧化工艺对其进行降解。这些研究对于了解如何减轻其环境存在和潜在生态影响至关重要(Chuang 等人,2012)。

作用机制

Target of Action

Butylparaben sodium, also known as butyl p-hydroxybenzoate, is an organic compound that has been widely used as an antimicrobial preservative in cosmetics . The primary targets of butylparaben sodium are bacterial and fungal species, where it acts as a bactericidal and fungicidal additive .

Mode of Action

It is proposed to act by inhibiting dna and rna synthesis, and enzymes like atpase and phosphotransferase in some bacterial species . It has also been suggested that butylparaben sodium interferes with membrane transport processes by disrupting the lipid bilayer, possibly causing the leakage of intracellular constituents .

Biochemical Pathways

Butylparaben sodium is known to affect the pentose phosphate pathway, which is crucial for the generation of NADPH and ribose 5-phosphate . NADPH is essential for various cellular processes, including the detoxification of reactive oxygen species, while ribose 5-phosphate is a key component of nucleotides and nucleic acids .

Pharmacokinetics

It is known that butylparaben sodium is absorbed by the skin and gastrointestinal tract and metabolized in the liver and kidney . Some parts of it can retain and accumulate in the body

Action Environment

The action, efficacy, and stability of butylparaben sodium can be influenced by environmental factors. For instance, the presence of butylparaben sodium in ecosystems is mainly related to wastewater discharges . The pH of the environment can also affect the toxicity of butylparaben sodium

安全和危害

Butylparaben sodium may cause an allergic skin reaction . It is harmful if swallowed and causes skin irritation . It also causes serious eye damage . Inhalation exposure causes irritation to the respiratory tract . Contact with the eyes or skin can cause irritation, redness, pain, and/or itchiness .

生化分析

Biochemical Properties

Butylparaben sodium plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to inhibit the activity of certain enzymes involved in the pentose phosphate pathway, such as glucose 6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase . Additionally, butylparaben sodium interacts with glutathione-dependent enzymes, including glutathione reductase, glutathione peroxidase, and glutathione-S-transferase . These interactions can lead to oxidative stress and tissue damage, as the compound disrupts the natural balance of antioxidant enzyme activities.

Cellular Effects

Butylparaben sodium has been shown to affect various types of cells and cellular processes. It can induce oxidative stress, leading to cellular damage in tissues such as the liver, kidney, brain, and testis . The compound also influences cell signaling pathways and gene expression, potentially mimicking or interfering with natural hormones . This endocrine-disrupting activity can impair reproductive and developmental processes, as well as contribute to carcinogenesis, obesity, diabetes, and neurodegenerative disorders .

Molecular Mechanism

The mechanism of action of butylparaben sodium involves its ability to bind to and inhibit specific enzymes, leading to disruptions in cellular metabolism and antioxidant defense systems . The compound’s estrogen-like activity allows it to interact with hormone receptors, thereby altering gene expression and affecting various physiological processes . Additionally, butylparaben sodium can cause oxidative stress by impairing the function of glutathione-dependent enzymes, leading to an imbalance in cellular redox homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of butylparaben sodium have been observed to change over time. The compound’s stability and degradation can influence its long-term impact on cellular function. Studies have shown that prolonged exposure to butylparaben sodium can lead to cumulative tissue damage and oxidative stress . These long-term effects are particularly concerning in in vitro and in vivo studies, where the compound’s persistence can exacerbate its toxicological impact.

Dosage Effects in Animal Models

The effects of butylparaben sodium vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse outcomes. For instance, studies have shown that butylparaben sodium can cause reproductive toxicity, developmental abnormalities, and tissue damage at higher concentrations . Threshold effects have been observed, indicating that there is a dosage level beyond which the compound’s toxic effects become pronounced.

Metabolic Pathways

Butylparaben sodium is metabolized primarily in the liver and kidney, where it undergoes conjugation with glucuronic acid and sulfate . The compound is also metabolized by esterases in the skin and gastrointestinal tract. These metabolic pathways involve various enzymes and cofactors, which facilitate the conversion of butylparaben sodium into more water-soluble forms for excretion. The compound’s metabolism can affect metabolic flux and alter the levels of certain metabolites in the body .

Transport and Distribution

Within cells and tissues, butylparaben sodium is transported and distributed through interactions with specific transporters and binding proteins. The compound can accumulate in certain tissues, such as the liver, kidney, and brain, where it exerts its toxic effects . The distribution of butylparaben sodium is influenced by its lipophilic nature, which allows it to penetrate cell membranes and reach various cellular compartments.

Subcellular Localization

Butylparaben sodium’s subcellular localization is critical to its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, butylparaben sodium may localize to the mitochondria, where it can disrupt cellular respiration and induce oxidative stress . Understanding the subcellular localization of butylparaben sodium is essential for elucidating its precise mechanism of action and toxicological effects.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Butylparaben sodium involves the reaction of Butylparaben with sodium hydroxide.", "Starting Materials": [ "Butylparaben", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve Butylparaben in water", "Add sodium hydroxide to the solution", "Stir the mixture for several hours", "Filter the solution to remove any impurities", "Acidify the solution with hydrochloric acid", "Extract the Butylparaben sodium with an organic solvent", "Dry the organic layer with anhydrous sodium sulfate", "Evaporate the solvent to obtain the final product" ] } | |

CAS 编号 |

36457-20-2 |

分子式 |

C11H14O3.Na C11H14NaO3 |

分子量 |

217.22 g/mol |

IUPAC 名称 |

sodium;4-butoxycarbonylphenolate |

InChI |

InChI=1S/C11H14O3.Na/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9;/h4-7,12H,2-3,8H2,1H3; |

InChI 键 |

HEMWUBDOXTTXSX-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C1=CC=C(C=C1)[O-].[Na+] |

规范 SMILES |

CCCCOC(=O)C1=CC=C(C=C1)O.[Na] |

其他 CAS 编号 |

36457-20-2 |

Pictograms |

Corrosive; Irritant |

产品来源 |

United States |

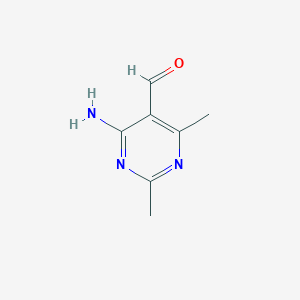

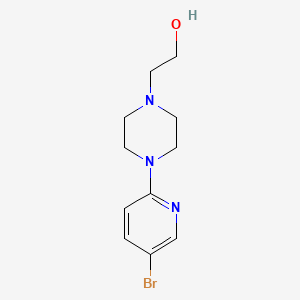

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does butylparaben sodium impact algae, and how does this compare to its effects on mammalian cells?

A1: Research suggests butylparaben sodium negatively affects the microalgae Dunaliella tertiolecta, decreasing chlorophyll and carotenoid content, viable algal cells, and superoxide dismutase (SOD) and catalase (CAT) activities []. Interestingly, while butylparaben sodium shows toxicity to mammalian MCF-10A cells, it has a smaller effect on normal hepatocytes (HL7702 cells) with an EC50 value of 215.97 mg L-1 []. This suggests varying sensitivities to the compound depending on cell type and potentially highlights the importance of using diverse model organisms in toxicity studies.

Q2: What is the dissociation behavior of butylparaben sodium in water, and how does this relate to its structure?

A2: Studies analyzing the electrical conductivities of butylparaben sodium in water revealed key information about its dissociation []. The research indicates that butylparaben sodium dissociates in water, and by analyzing the temperature dependence of the dissociation constant, researchers determined that both enthalpy and entropy contribute significantly to the Gibbs free energy of this process []. This information is crucial for understanding the behavior of butylparaben sodium in aqueous solutions, which is relevant to its use as a preservative in various products.

Q3: Can you elaborate on the potential environmental impact of butylparaben sodium based on its effects on Dunaliella tertiolecta?

A3: While the research [] focuses on the toxicity of butylparaben sodium to Dunaliella tertiolecta as a preliminary screening tool, it raises important questions about its potential environmental impact. The negative effects observed on algal growth and enzymatic activity suggest that butylparaben sodium, if released into aquatic environments, could disrupt algal communities. This disruption might have cascading effects on the ecosystem, potentially impacting other organisms that rely on algae as a food source or for oxygen production. Further research is needed to fully understand the long-term ecological consequences of butylparaben sodium release and to develop strategies for its mitigation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one](/img/structure/B1290497.png)